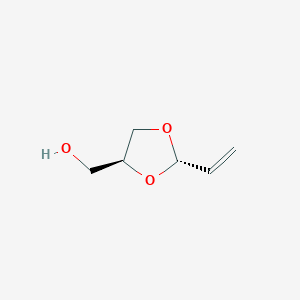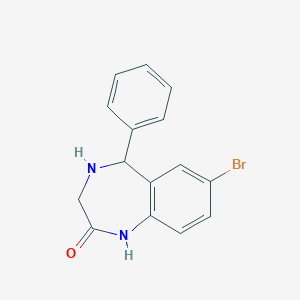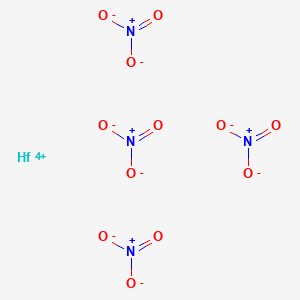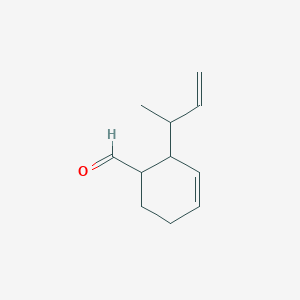
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MAC belongs to the family of cyclohexene derivatives and is widely used in organic synthesis, particularly in the production of fragrances and flavors.
作用机制
The mechanism of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the regulation of several physiological processes, including muscle contraction and cognitive function. By inhibiting AChE, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
生化和生理效应
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to have several biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its ease of synthesis and availability. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde can be synthesized using relatively simple and inexpensive methods, making it a popular choice for laboratory experiments. However, one of the limitations of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is its potential toxicity. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde. One potential direction is the development of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde-based drugs for the treatment of neurodegenerative diseases. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs that target these diseases. Another potential direction is the study of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde's effects on other physiological processes, such as cardiovascular function and immune response. By further understanding the mechanisms of action of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, we may be able to develop new therapies for a range of diseases.
合成方法
There are several methods for the synthesis of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde, but the most commonly used method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-cyclohexen-1-one and isobutyraldehyde in the presence of a base catalyst, such as potassium hydroxide. The resulting product is then treated with methylmagnesium bromide to obtain 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde.
科学研究应用
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. One of the most significant applications of 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is in the production of fragrances and flavors. 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is used as a key ingredient in the production of several fragrances, including jasmine, rose, and lily of the valley. In addition, 2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde is also used as a flavoring agent in the food industry.
属性
CAS 编号 |
18126-38-0 |
|---|---|
产品名称 |
2-(1-Methylallyl)cyclohex-3-ene-1-carbaldehyde |
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
2-but-3-en-2-ylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h3,5,7-11H,1,4,6H2,2H3 |
InChI 键 |
FZOJSMSNVKNZQH-UHFFFAOYSA-N |
SMILES |
CC(C=C)C1C=CCCC1C=O |
规范 SMILES |
CC(C=C)C1C=CCCC1C=O |
其他 CAS 编号 |
18126-38-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
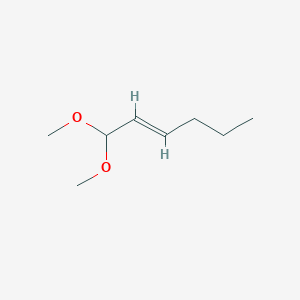
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)
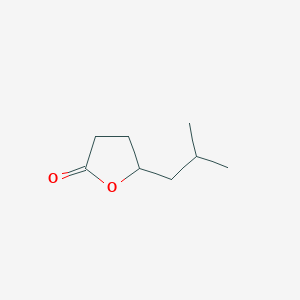
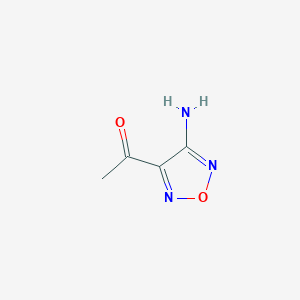
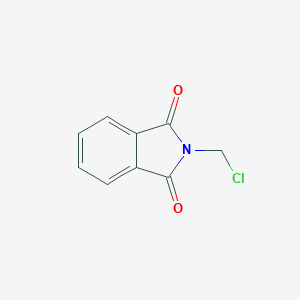
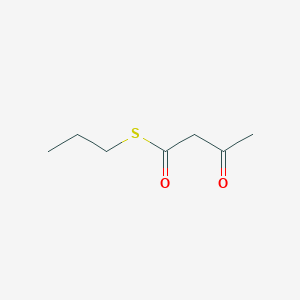
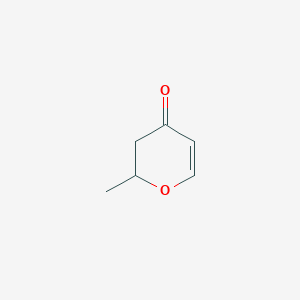
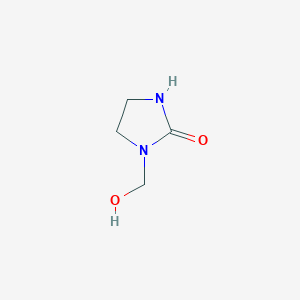
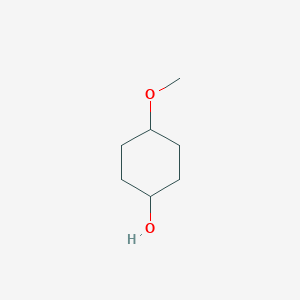
![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
